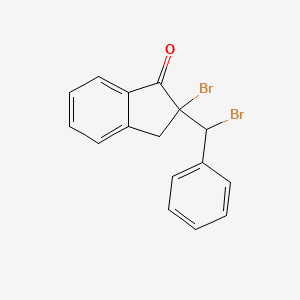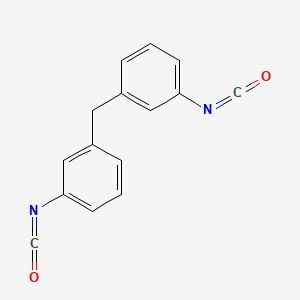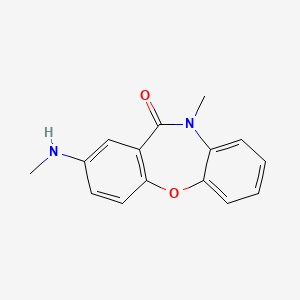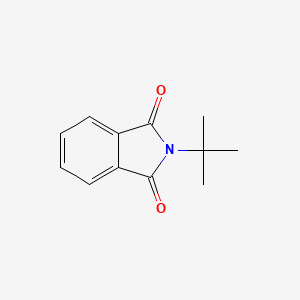
N-tert-Butylphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylphthalimide is an organic compound with the molecular formula C12H13NO2. It is a derivative of phthalimide, where the hydrogen atom on the nitrogen is replaced by a tert-butyl group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butylphthalimide can be synthesized through the reaction of phthalic anhydride with tert-butylamine. The reaction typically involves heating the reactants to facilitate the formation of the imide bond. The general reaction is as follows:
Phthalic anhydride+tert-butylamine→this compound+water
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert it into N-tert-butylphthalamic acid.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-tert-butylphthalamic acid.
Scientific Research Applications
N-tert-Butylphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N-tert-Butylphthalimide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Butylphthalimide
- N-Methylphthalimide
- N-Ethylphthalimide
Uniqueness
N-tert-Butylphthalimide is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other phthalimide derivatives. This makes it particularly useful in reactions where selective substitution or protection of functional groups is required.
Properties
CAS No. |
2141-99-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-tert-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI Key |
AMEZJARRAUZZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


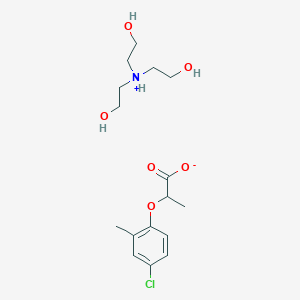
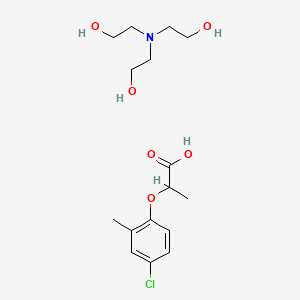
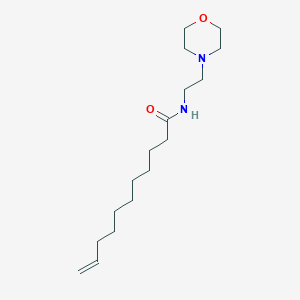

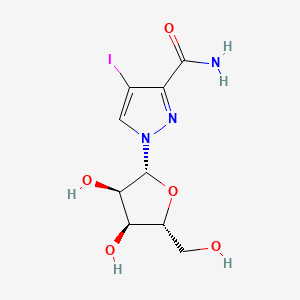
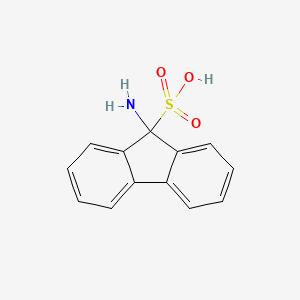
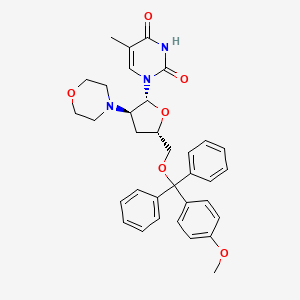
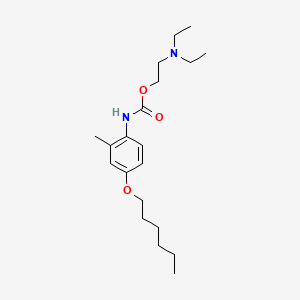
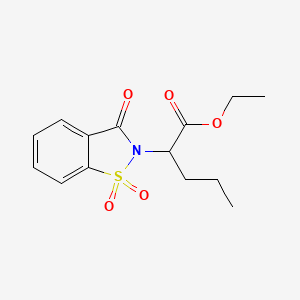
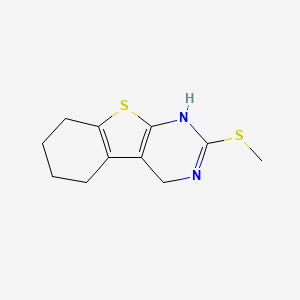
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
